Product packaging for (-)-beta-Chamigrene(Cat. No.:CAS No. 18431-82-8)

(-)-beta-Chamigrene

Cat. No.: B103879
CAS No.: 18431-82-8
M. Wt: 204.35 g/mol
InChI Key: WLNGPDPILFYWKF-OAHLLOKOSA-N
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Description

(-)-beta-Chamigrene is the (6R)-enantiomer of a sesquiterpene characterized by its spiro[5.5]undecane carbon framework, which features an all-carbon quaternary stereocenter at the spiro junction . This natural product is a parent compound for a subclass of sesquiterpenes found in various marine organisms, such as the red algae of the genus Laurencia , and in terrestrial plants including Plumeria alba and cascarilla bark oil . The (-)-beta stereoisomer is the most commonly encountered form in nature . The chamigrene skeleton presents a significant challenge in organic synthesis, primarily due to the difficulty of constructing its two quaternary carbon centers . As a result, this compound and its derivatives are high-value targets in total synthesis, with research efforts focused on developing reliable and efficient routes, such as those employing Diels-Alder reactions . These compounds are of considerable research interest due to their promising biological activities. Several halogenated chamigrenes have been isolated and exhibit notable antibiotic effects against both Gram-positive and Gram-negative bacteria . Furthermore, some chamigrenes have demonstrated cytotoxic activity against human cancer cell lines, such as HeLa and Hep-2 . The study of their mechanism of action and their use as synthetic intermediates for more complex natural products are key areas of investigation. This product is intended for research use only and is not meant for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24 B103879 (-)-beta-Chamigrene CAS No. 18431-82-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6R)-5,5,9-trimethyl-1-methylidenespiro[5.5]undec-9-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-12-7-10-15(11-8-12)13(2)6-5-9-14(15,3)4/h7H,2,5-6,8-11H2,1,3-4H3/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNGPDPILFYWKF-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2(CC1)C(=C)CCCC2(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@@]2(CC1)C(=C)CCCC2(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60939822
Record name Beta-chamigrene
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Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18431-82-8
Record name β-Chamigrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18431-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Chamigrene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Beta-chamigrene
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Biosynthesis and Metabolic Pathways of Chamigrenes

Enzymatic Synthesis of Beta-Chamigrene (B1209230)

The biosynthesis of (-)-β-chamigrene is a testament to the efficiency and specificity of enzymatic catalysis. At the heart of this process lies a specialized enzyme that orchestrates the cyclization of a linear precursor into the characteristic bicyclic structure of chamigrenes.

Identification and Characterization of Sesquiterpene Synthase Genes

The genes encoding sesquiterpene synthases (TPSs), including those for chamigrene synthesis, have been identified and characterized from various organisms, particularly plants and fungi. ebi.ac.uknih.govplos.org These genes are often discovered through genome mining, where genomic data is searched for sequences with homology to known TPS genes. pnas.orgplos.org

Once a candidate gene is identified, its function is typically confirmed through heterologous expression in a suitable host, such as Escherichia coli or yeast. ebi.ac.ukdntb.gov.ua The engineered host, which may also have its metabolic pathways enhanced to provide a sufficient supply of the FPP precursor, then expresses the TPS gene. plos.org The resulting sesquiterpene products are subsequently analyzed, often using techniques like gas chromatography-mass spectrometry (GC-MS), to determine the specific function of the enzyme. ebi.ac.ukplos.org

For example, two sesquiterpene synthase genes from Arabidopsis thaliana, At5g23960 and At5g44630, were found to be responsible for producing the majority of sesquiterpenes in the plant's floral scent. ebi.ac.uk The protein encoded by At5g44630, when expressed in E. coli, catalyzed the conversion of FPP into more than 15 different sesquiterpenes, including β-chamigrene. ebi.ac.uk Similarly, studies on the tea plant (Camellia sinensis) have led to the identification of TPS genes involved in defense against herbivores, demonstrating the diverse biological roles of these enzymes and their products. nih.gov

Genetic Engineering and Biotechnological Production

The potential applications of (-)-β-chamigrene and other sesquiterpenoids have driven research into their biotechnological production. By harnessing the power of genetic engineering, scientists can create microbial factories for the synthesis of these valuable compounds.

Optimization of Microbial Consortia for Sesquiterpenoid Yield

For instance, in a synthetic consortium for terpene production, one engineered E. coli strain could be responsible for converting a primary carbon source into an intermediate, while a second engineered strain, containing the chamigrene synthase, would then convert that intermediate into the final product. osti.gov The ratio of the different strains in the consortium can be optimized to maximize the yield of the target compound. osti.gov In one study, a consortium of two engineered E. coli strains produced significantly higher concentrations of terpenes compared to a single-strain culture. osti.gov

Optimization of such systems involves fine-tuning various parameters, including the induction levels of gene expression, cultivation temperature, and the composition of the culture medium. osti.govresearchgate.net For example, reducing the concentration of the inducer IPTG and lowering the induction temperature were found to increase the yield of terpenes in an engineered E. coli strain. osti.gov

Proposed Biogenetic Routes for Chamigrene Skeletons

The structural diversity of chamigrene-type sesquiterpenoids found in nature suggests the existence of complex and branching biogenetic pathways. nih.govacs.orgrsc.org The core chamigrene skeleton is believed to be formed from the cyclization of farnesyl diphosphate (B83284) (FPP). rsc.org One proposed pathway involves the initial cyclization of FPP to form a monocyclic intermediate. rsc.org

Further cyclization events, where different carbons within the monocyclic intermediate form new bonds, can then lead to the characteristic spirocyclic structure of the chamigrene skeleton. rsc.org For example, the formation of a bond between C(1) and C(6) of a monocyclofarnesol intermediate would lead to one series of chamigrene-related compounds, while a bond between C(1) and C(7) would result in a different structural isomer. rsc.org

The basic chamigrene skeleton can then undergo a variety of enzymatic modifications, such as oxidation, halogenation, and acetylation, to produce a wide array of derivatives. nih.govacs.org For example, new oxacyclic chamigrene sesquiterpenes, oxachamigrene and 5-acetoxyoxachamigrene, have been isolated from the red alga Laurencia obtusa. nih.govacs.org A proposed biogenetic route for these compounds suggests they arise from further modifications of the initial chamigrene skeleton. nih.govacs.org

Cyclization of Farnesyl Diphosphate

The biosynthesis of chamigrenes begins with the C15 isoprenoid precursor, (2E,6E)-farnesyl diphosphate. genome.jpkegg.jp This crucial step is catalyzed by a class of enzymes known as sesquiterpene synthases (TPS). The process is initiated by the enzyme-mediated removal of the diphosphate group from FPP, which generates a reactive allylic farnesyl cation. genome.jpkegg.jp

This cation is highly unstable and susceptible to intramolecular cyclization. The specific folding of the FPP substrate within the enzyme's active site dictates the cascade of cyclizations and rearrangements, leading to a diverse array of sesquiterpene structures. genome.jp For the formation of β-chamigrene, the farnesyl cation undergoes a specific series of ring closures. genome.jpkegg.jp

An enzyme identified as β-chamigrene synthase (EC 4.2.3.78) facilitates this transformation. wikipedia.org For instance, a recombinant sesquiterpene synthase from the plant Arabidopsis thaliana has been shown to produce (+)-β-chamigrene from FPP, although it also synthesizes other products like (+)-α-barbatene and (+)-thujopsene, highlighting the multi-product nature of some of these enzymes. wikipedia.org The KEGG (Kyoto Encyclopedia of Genes and Genomes) database also lists a (+)-alpha-barbatene/beta-chamigrene/thujopsene synthase, reinforcing the concept of a single enzyme yielding multiple related sesquiterpenes. kegg.jp The cyclization cascade is a complex process involving precise control over carbocation intermediates to yield the final spirocyclic structure of β-chamigrene.

Table 1: Key Molecules in the Biosynthesis of β-Chamigrene

Molecule Name Class Role
(2E,6E)-Farnesyl Diphosphate Isoprenoid Precursor Starting substrate for sesquiterpene synthesis. genome.jpkegg.jp
Farnesyl Cation Carbocation Intermediate Reactive species formed after diphosphate removal. genome.jpkegg.jp
β-Chamigrene Synthase Enzyme (EC 4.2.3.78) Catalyzes the cyclization of FPP to β-chamigrene. wikipedia.org

Biomimetic Polyene Cyclizations

The cationic cyclization cascade that occurs in nature has inspired chemists to develop biomimetic strategies for synthesizing complex terpenes like chamigrenes in the laboratory. researchgate.netthieme-connect.com These biomimetic polyene cyclizations aim to replicate the formation of the spirocyclic core from an acyclic or monocyclic precursor, mimicking the role of the sesquiterpene synthase enzyme through the use of chemical reagents. orgsyn.org

A prominent strategy involves a bromonium-induced polyene cyclization. researchgate.netfigshare.com This approach utilizes a highly electrophilic bromonium ion source to initiate the ring-closing cascade in a carefully designed polyene substrate. orgsyn.org One such reagent that has been successfully applied is BDSB (Et2SBr·SbCl5Br). orgsyn.orgfigshare.com In a key transformation reported by Snyder et al., BDSB was used to enact a polyene cyclization to form the bromo-chamigrene skeleton. orgsyn.org The reaction is typically performed at low temperatures in a solvent like nitromethane (B149229) (MeNO2). orgsyn.org

This method leverages the principle of carbocation-mediated cyclizations seen in biosynthesis. The electrophilic bromine atom attacks a terminal double bond of the polyene substrate, creating a bromonium ion and initiating a sequence of intramolecular ring closures that ultimately yield the desired spirocyclic framework of the chamigrene family. orgsyn.org The success of these reactions is highly dependent on the substrate's conformation and the choice of the initiating electrophile. orgsyn.org

Table 2: Reagents and Products in Biomimetic Chamigrene Synthesis

Substance Role Details
Polyene Substrate Precursor An acyclic or monocyclic molecule designed to mimic FPP.
BDSB (Et2SBr·SbCl5Br) Initiator Reagent A highly electrophilic bromonium ion source that starts the cyclization. orgsyn.orgfigshare.com
Nitromethane (MeNO2) Solvent A common solvent used for the cyclization reaction. orgsyn.org

Chemical Synthesis Methodologies for Beta Chamigrene and Its Analogs

Total Synthesis Strategies

Racemic Total Syntheses

Early efforts in the synthesis of beta-chamigrene (B1209230) focused on producing the racemic mixture of the natural product. These approaches have been instrumental in developing the fundamental chemistry for constructing the complex spirocyclic core.

A notable racemic total synthesis of (±)-β-chamigrene was described involving a key Claisen rearrangement of a vinyl-substituted cycloheptapyran to form a spiroketone. caltech.edu This was followed by a modified Meinwald-Cava ring contraction to introduce a functionalized one-carbon unit. caltech.edu Other syntheses have also been reported, though many were characterized by lengthy and low-yielding pathways. uni-oldenburg.de

Enantioselective Total Syntheses

The development of enantioselective total syntheses of (-)-beta-chamigrene and its analogs represents a significant advancement, allowing for the preparation of the naturally occurring, optically active compound. These strategies often introduce chirality early in the synthetic sequence and maintain it throughout.

One general strategy for the enantioselective synthesis of the broader chamigrene family involves an enantioselective decarboxylative allylation to establish the all-carbon quaternary stereocenter. nih.govresearchgate.net This is followed by a ring-closing metathesis (RCM) to construct the spirocyclic core and introduce the trisubstituted or tetrasubstituted olefin of the B-ring. nih.govresearchgate.net This approach has been successfully applied to the synthesis of various chamigrene natural products. nih.govresearchgate.net

Another powerful approach utilizes a Brønsted acid-catalyzed enantioselective intermolecular Diels-Alder reaction of exocyclic enones with various dienes. acs.orgrsc.orgresearchgate.net This method, employing a highly acidic and confined imidodiphosphorimidate (IDPi) catalyst, allows for the direct and highly stereoselective formation of the spirocarbocyclic scaffold. acs.orgrsc.orgresearchgate.net This strategy has been used for the first catalytic enantioselective synthesis of (+)-β-chamigrene. acs.org

Other enantioselective methods include intramolecular C-H insertion, as demonstrated in the synthesis of (+)-majusculone, a related chamigrane. scispace.com Additionally, a unified approach for the synthesis of brominated chamigrene sesquiterpenes has been developed, featuring a stereospecific bromopolyene cyclization initiated by the solvolysis of an enantiomerically enriched vicinal bromochloride. researchgate.netdicp.ac.cnnih.gov

Key Synthetic Transformations and Reaction Sequences

Spirocyclic Core Construction via Diels-Alder Reactions (Intramolecular and Intermolecular)

The Diels-Alder reaction is a cornerstone in the synthesis of the chamigrene spirocyclic core. rsc.org Both intermolecular and intramolecular variants have been effectively employed.

In several racemic and enantioselective syntheses, an intermolecular Diels-Alder reaction between a substituted cyclohexenone derivative (the dienophile) and a diene like isoprene (B109036) is a key step. researchgate.netmdpi.comacs.org For example, the reaction of 3,3-dimethyl-2-methylenecyclohexanone with isoprene yields a spiro ketone intermediate, which is a direct precursor to β-chamigrene. researchgate.netmdpi.com In some cases, Lewis acids such as dimethylaluminum chloride are used to promote the reaction. researchgate.netnih.gov The high acidity and confined chiral microenvironment of certain catalysts can effectively control the regio- and stereochemical outcome of this cycloaddition. acs.orgrsc.orgresearchgate.net

Intramolecular Diels-Alder reactions have also been explored for the construction of the spiro[5.5]undecane framework, offering a powerful method to build complexity in a single step.

Ring-Closing Metathesis in Chamigrene Ring Formation

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in the synthesis of cyclic compounds, including the chamigrene family. wikipedia.org This reaction, often catalyzed by ruthenium-based complexes, is particularly useful for forming the second ring of the spirocyclic system. nih.govresearchgate.netrsc.org

A general enantioselective strategy for chamigrenes utilizes RCM to form the B-ring, creating either a tri- or tetrasubstituted olefin while simultaneously closing the spirocyclic core. nih.gov This approach starts with an enantioselective decarboxylative allylation to set the quaternary stereocenter, followed by the RCM of a diene intermediate. nih.govresearchgate.net This method has proven effective in the synthesis of racemic α-chamigrene and laurencenone C. rsc.org The choice of catalyst can be crucial for the success of the RCM step. nih.gov

Olefination Methodologies (Wittig, Peterson, Petasis)

The final step in many total syntheses of β-chamigrene is the conversion of a spirocyclic ketone to the exocyclic methylene (B1212753) group. researchgate.netmdpi.com Several olefination methods have been investigated for this transformation.

The Wittig reaction , using a phosphonium (B103445) ylide such as methyltriphenylphosphonium (B96628) bromide, is a classic method that has been applied to the synthesis of β-chamigrene. researchgate.netuni-oldenburg.denih.gov While successful, the yields can be variable, with reports ranging from 30% to 70% depending on the reaction conditions. mdpi.comnih.gov

The Peterson olefination , which involves the reaction of an α-silyl carbanion with a ketone, offers an alternative. researchgate.netmdpi.comlscollege.ac.in This method can be advantageous as the stereochemical outcome can often be controlled by the choice of acidic or basic workup conditions. lscollege.ac.in However, in some reported attempts to synthesize β-chamigrene, the Peterson olefination did not lead to improved yields over the Wittig reaction. mdpi.comnih.govresearchgate.net

The Petasis olefination , using a titanocene (B72419) methylidene species, is another method that has been explored. mdpi.comnih.govnih.gov Similar to the Peterson olefination, it did not consistently provide better results than the Wittig reaction in certain synthetic routes to β-chamigrene. mdpi.comnih.govresearchgate.net In some instances, a Nysted/Utimoto reagent in the presence of TiCl4 has been successfully used to achieve this olefination. acs.org Another protocol using CH2Cl2 as the methylene source promoted by Mg/TiCl4/THF has also been employed. mdpi.comresearchgate.net

Table of Key Synthetic Reactions and Reagents

Click to view table
Reaction TypeKey Reagents/CatalystsPurpose in this compound Synthesis
Racemic Total Synthesis 6-methylhept-5-en-2-one, IsopreneEfficient construction of the racemic spiro[5.5]undecane core. researchgate.netmdpi.comnih.gov
Enantioselective Total Synthesis Chiral IDPi catalysts, Decarboxylative allylation reagentsStereocontrolled formation of the quaternary center and spirocycle. nih.govresearchgate.netacs.orgrsc.orgresearchgate.net
Diels-Alder Reaction Isoprene, Lewis acids (e.g., Dimethylaluminum chloride)Construction of the spirocyclic ketone intermediate. researchgate.netmdpi.comacs.orgresearchgate.netnih.gov
Ring-Closing Metathesis Ruthenium-based catalysts (e.g., Grubbs' catalysts)Formation of the second ring of the spirocyclic system. nih.govresearchgate.netrsc.org
Wittig Olefination Methyltriphenylphosphonium bromideConversion of a spiroketone to the exocyclic methylene group. researchgate.netuni-oldenburg.denih.gov
Peterson Olefination α-Silyl carbanionsAlternative method for olefination of the spiroketone. researchgate.netmdpi.comlscollege.ac.in
Petasis Olefination Titanocene methylidene reagentsAlternative method for olefination of the spiroketone. mdpi.comnih.govnih.gov

Claisen Rearrangement in Chamigrene Synthesis

The Claisen rearrangement, a powerful carbon-carbon bond-forming reaction, has been effectively utilized in the synthesis of the chamigrene skeleton. Specifically, the Ireland-Claisen rearrangement, which involves the umich.eduumich.edu-sigmatropic rearrangement of an allylic ester silyl (B83357) enol ether, has proven to be a valuable tool. This reaction facilitates the construction of the spiro[5.5]undecane framework, particularly in creating the quaternary carbon atom adjacent to the spirocenter. researchgate.netias.ac.in

In one approach, a combination of an Ireland ester Claisen rearrangement and a ring-closing metathesis (RCM) reaction was employed to efficiently construct the spiro[5.5]undecane core. researchgate.net This strategy was successfully extended to the total syntheses of (±)-β-chamigrene and (±)-laurencenone C. ias.ac.in Another key application of the Claisen rearrangement involved the transformation of a vinyl-substituted cycloheptapyran to a spiroketone, a crucial intermediate in the total synthesis of (±)-β-chamigrene. caltech.edu The strategic use of this rearrangement underscores its utility in assembling the complex and sterically hindered core of chamigrene-type molecules.

Bromopolyene Cyclization in Halogenated Chamigrenes Synthesis

A significant portion of the chamigrene family consists of halogenated, particularly brominated, derivatives. umich.edunih.gov The synthesis of these compounds often employs a biomimetic bromopolyene cyclization, mimicking the proposed biosynthetic pathway. udel.eduscilit.com This strategy typically involves a bromonium ion-induced cyclization of an acyclic terpene precursor to form the characteristic bromocyclohexane (B57405) motif. umich.edunih.govudel.edu

A notable advancement in this area is the development of a stereospecific bromopolyene cyclization initiated by the solvolysis of an enantioenriched vicinal bromochloride. umich.edunih.govnih.gov This method has enabled a general and enantioselective strategy for accessing the brominated chamigrene sesquiterpenes, leading to the synthesis of compounds like (–)-α- and (–)-ent-β-bromochamigrene, (–)-dactylone, and (+)-aplydactone from a common precursor. umich.edunih.govbc.edu The success of this approach hinges on the formation of a non-racemizing bromonium intermediate under solvolytic conditions, which ensures a high degree of stereocontrol in the cyclization process. bc.edu The use of vanadium bromoperoxidase in enzymatic bromination and cyclization of geraniol (B1671447) derivatives has also been explored, further highlighting the biomimetic nature of these synthetic routes. udel.edu

Decarboxylative Allylation for Quaternary Stereocenter Formation

The construction of the all-carbon quaternary stereocenter at the spirocyclic junction is a formidable challenge in chamigrene synthesis. nih.gov Palladium-catalyzed decarboxylative allylic alkylation (DAA) has emerged as a powerful and efficient method to address this challenge. nih.govthieme-connect.com This reaction allows for the enantioselective formation of the quaternary stereocenter under relatively mild and neutral conditions. nih.govcaltech.edu

A general enantioselective route to the chamigrene family has been developed based on a sequence of enantioselective decarboxylative allylation followed by ring-closing metathesis (RCM). nih.govnih.govcaltech.edu This strategy has been successfully applied to the first total syntheses of elatol (B1200643) and the proposed structure of laurencenone B, as well as the first enantioselective total syntheses of laurencenone C and α-chamigrene. nih.gov The palladium-catalyzed decarboxylative allylation of lactams and cyclic siloxyketones has also been reported, demonstrating the versatility of this method in creating quaternary stereocenters in various molecular scaffolds. nih.govrsc.org The development of DAA strategies has significantly advanced the synthesis of complex natural products containing quaternary stereocenters. thieme-connect.comcaltech.edu

Catalytic Asymmetric Spirocyclizing Reactions

Direct catalytic asymmetric cycloadditions represent a highly strategic and atom-economical approach to constructing the spirocyclic core of chamigrenes. nih.gov A significant breakthrough in this area is the development of a catalytic enantioselective Diels-Alder reaction of exo-enones with dienes. nih.govacs.orgresearchgate.net This reaction, catalyzed by strongly acidic and confined imidodiphosphorimidate (IDPi) catalysts, allows for the direct formation of the spiro[5.5]undecane skeleton with high stereo- and regioselectivity. nih.govresearchgate.net

This methodology has been successfully applied to the concise total and formal syntheses of several sesquiterpenes, including α-chamigrene and β-chamigrene. nih.govacs.org The reaction yields products with highly congested quaternary stereogenic spirocenters, directly addressing one of the major synthetic hurdles. nih.govresearchgate.net Computational studies have provided insights into the origin of the high reactivity and selectivity observed with these catalysts. nih.govresearchgate.net Organocatalytic cascade reactions have also been explored for the synthesis of spiro-bridged heterocyclic compounds, showcasing the potential of organocatalysis in constructing complex spirocyclic systems. nih.gov

Synthetic Challenges in Constructing Quaternary Carbon Centers

The synthesis of chamigrene natural products is fraught with challenges, the most significant of which is the construction of the all-carbon quaternary stereocenter at the spiro[5.5]undecane junction. nih.govnih.gov This stereocenter is often sterically encumbered by adjacent quaternary and tertiary centers, making its formation a formidable task. nih.govacs.org

Traditional approaches have often relied on stepwise methods, which can be lengthy and inefficient. nih.gov The development of direct, catalytic, and enantioselective methods is therefore highly desirable but presents its own set of difficulties. For instance, in catalytic asymmetric spirocyclizing Diels-Alder reactions, controlling both the enantio- and regioselectivity is crucial and often challenging. nih.govresearchgate.net

Another significant challenge lies in the synthesis of halogenated chamigrenes. The introduction of a bromine atom at a sterically hindered neopentyl position is notoriously difficult due to the resistance of neopentyl alcohols to C–O bond activation and nucleophilic displacement. nih.gov While late-stage radical bromination protocols have been developed to address this issue, achieving high diastereoselectivity remains a key objective. nih.gov The development of unified strategies that can overcome these challenges and provide access to a wide range of chamigrene analogs is a major focus of current research. umich.edunih.govnih.gov

Development of Unified and General Synthetic Approaches to the Chamigrene Family

Given the large and structurally diverse nature of the chamigrene family, the development of unified and general synthetic approaches is of paramount importance. umich.edunih.govnih.gov Such strategies would allow for the efficient and divergent synthesis of multiple members of the family from a common intermediate, facilitating further biological and chemical investigations. umich.edunih.govnih.govdicp.ac.cn

One successful unified approach involves a sequential enantioselective decarboxylative allylation and ring-closing metathesis. nih.govnih.gov This strategy has proven its generality through the total synthesis of several chamigrenes, including elatol, laurencenone B, laurencenone C, and α-chamigrene. nih.gov

Another powerful general strategy has been developed for the enantioselective synthesis of brominated chamigrene sesquiterpenes. umich.edunih.govnih.gov This approach utilizes a stereospecific bromopolyene cyclization of an enantioenriched bromochloride, enabling the synthesis of (–)-α- and (–)-ent-β-bromochamigrene, (–)-dactylone, and (+)-aplydactone. umich.edunih.govnih.gov The key to this strategy is the ability to rapidly construct the spirocyclic core, which can then be elaborated to various structurally distinct members of the family. umich.edunih.gov These unified approaches represent significant progress in the field, moving away from target-specific syntheses towards more flexible and efficient routes to the entire chamigrene family.

Structural Diversity and Chemical Modifications of Chamigrene Derivatives

Classification of Chamigrene Derivatives

Chamigrene derivatives are broadly categorized into halogenated, non-halogenated, and oxygenated forms, each class exhibiting unique structural features. The marine environment, particularly the genus Laurencia, is a prolific source of these structurally diverse sesquiterpenes. iomcworld.comiomcworld.com

Halogenated Chamigrenes (e.g., Bromo- and Chloro-chamigrenes)

Halogenation is a common modification in chamigrenes, with bromine and chlorine being the most frequently incorporated halogens. iomcworld.com These compounds are abundant in marine red algae, which are known to be rich producers of halogenated secondary metabolites. iomcworld.comnih.gov The position and type of halogen atom contribute significantly to the structural diversity of this subclass. More than 50 brominated chamigrene sesquiterpenes have been identified, featuring a characteristic bromocyclohexane (B57405) motif. nih.gov

Notable examples include (+)-elatol, one of the most widely studied chamigrenes, which contains both bromine and chlorine atoms. thieme-connect.comnih.gov Other examples like 2,10-dibromo-3-chloro-α-chamigrene and various bromo- and chloro-hydroxy chamigrenes further illustrate the chemical diversity arising from different halogenation patterns. researchgate.netresearchgate.netnih.gov The introduction of halogens can occur at various positions on the spirocyclic core, leading to a vast number of derivatives. lookchem.comontosight.ai

Compound NameHalogen(s)Natural Source (Example)
(+)-ElatolBr, ClLaurencia sp. thieme-connect.comnih.gov
2,10-Dibromo-3-chloro-α-chamigreneBr, ClLaurencia nangii researchgate.net
(+)-3-(Z)-Bromomethylidene-10β-bromo-β-chamigreneBrLaurencia scoparia iomcworld.comevitachem.com
(-)-3-(E)-Bromomethylidene-10β-bromo-β-chamigreneBrLaurencia scoparia iomcworld.comevitachem.com
(-)-10α-Bromo-9β-hydroxy-α-chamigreneBrLaurencia rigida evitachem.com
Lauremantanone ABr, ClLaurencia majuscula thieme-connect.com

Non-Halogenated Chamigrenes

While less common than their halogenated counterparts, a number of non-halogenated chamigrene derivatives have been isolated. These compounds are structurally significant as they represent the basic chamigrane skeleton without the influence of halogen substituents. Isorigidol, isolated from Laurencia scoparia, is a prime example of a non-halogenated β-chamigrene. iomcworld.comevitachem.com Additionally, some non-halogenated derivatives are also oxygenated, such as chamigrenelactone, which possesses a lactone functional group but is devoid of halogens. iomcworld.com

Compound NameKey FeatureNatural Source (Example)
Isorigidolβ-chamigrene skeletonLaurencia scoparia iomcworld.comevitachem.com
ChamigrenelactoneLactone ring, polyoxygenatedLaurencia obtusa iomcworld.comsi.edu

Oxygenated Chamigrenes

The incorporation of oxygen atoms into the chamigrene skeleton gives rise to another major class of derivatives. This oxygenation can manifest in various forms, including alcohols, ketones, epoxides, ethers, and lactones. These functionalities add another layer of structural complexity and are often found in conjunction with halogenation.

For instance, 5-acetoxy-2,10-dibromo-3-chloro-7,8-epoxy-α-chamigrene is a highly functionalized derivative that is both halogenated and contains epoxide and acetate (B1210297) groups. iomcworld.comresearchgate.net Chamigrenelactone is a noteworthy example of a polyoxygenated sesquiterpene that lacks halogens but features a lactone ring and other oxygen-containing groups. si.eduresearchgate.net Other examples, such as oxachamigrene and 5-acetoxyoxachamigrene, feature an oxacyclic skeleton, where an oxygen atom is part of the ring system. iomcworld.comacs.org

Compound NameOxygen-Containing Feature(s)Natural Source (Example)
ChamigrenelactoneLactone, Ketone, AlcoholLaurencia obtusa si.eduresearchgate.net
5-acetoxy-2,10-dibromo-3-chloro-7,8-epoxy-α-chamigreneAcetoxy, EpoxyLaurencia filiformis iomcworld.com
OxachamigreneOxacyclic skeleton (Ether)Laurencia obtusa iomcworld.comacs.org
PrepacifenolEpoxy, AlcoholLaurencia filiformis iomcworld.com

Naturally Occurring Rearranged Chamigrane Skeletons

Beyond simple functionalization, the chamigrane framework itself can undergo biosynthetic rearrangements to form novel carbon skeletons. These skeletal reorganizations are significant from a biogenetic perspective and result in unique structural classes. nih.gov

Scopariol, isolated from Laurencia scoparia, is a sesquiterpene with a rearranged chamigrane-type structure. iomcworld.comevitachem.com Other examples include pannosanol (B1250631) and pannosane (B1256293) from Laurencia pannosa, which possess an unusual rearranged chamigrane framework. iomcworld.com Such rearrangements are thought to occur through processes like methyl migrations, potentially triggered by the solvolysis of a halogen atom, leading to new ring formations or altered connectivity. si.edu These rearranged chamigranes can sometimes serve as chemotaxonomic markers to distinguish between closely related species of Laurencia. iomcworld.comiomcworld.com

Compound NameNatural Source (Example)Reference
ScopariolLaurencia scoparia iomcworld.comevitachem.com
PannosanolLaurencia pannosa iomcworld.com
PannosaneLaurencia pannosa iomcworld.com
DactylomelatriolAplysia dactylomela rsc.org

Synthetic Modifications and Derivative Preparation

The structural complexity and biological relevance of chamigrene derivatives have spurred considerable effort in their chemical synthesis. Synthetic strategies aim not only to replicate the natural products but also to create novel analogues for further study. The construction of the two vicinal quaternary carbon centers of the spiro[5.5]undecane core is a central challenge in these syntheses. nih.govnih.gov

Early approaches often focused on the total synthesis of racemic mixtures of parent compounds like β-chamigrene, employing methods such as the Diels-Alder reaction to construct the spirocyclic ketone intermediate. nih.govevitachem.com More recent advancements have focused on enantioselective syntheses to produce specific stereoisomers of complex, functionalized derivatives.

Key modern strategies include:

Enantioselective Decarboxylative Allylation: This method, followed by ring-closing metathesis, has been successfully used to generate the all-carbon quaternary stereocenter and form the spirocyclic core, leading to the first total synthesis of (+)-elatol. nih.govcaltech.edu

Stereospecific Bromopolyene Cyclization: A general approach for accessing brominated chamigrenes has been developed using a solvolysis-initiated cyclization of an enantioenriched bromochloride. This strategy enabled the first enantioselective syntheses of dactylone and (+)-aplydactone. nih.govstanford.edu

Intramolecular C-H Insertion: An enantioselective route to the chamigrane skeleton was developed using an alkylidene carbene insertion to asymmetrically generate the spirocyclic quaternary center, culminating in the first synthesis of (+)-majusculone. nih.govacs.org

Photochemical [2+2] Cycloaddition: This transformation has been explored as a biomimetic step to convert one derivative into another, such as the proposed conversion of dactylone to aplydactone. nih.gov

These advanced synthetic methods provide powerful tools for accessing a wide range of chamigrene natural products and their derivatives in an enantiomerically pure form, facilitating further investigation into their chemical and biological properties. nih.govnih.gov

Biological and Ecological Significance of Chamigrenes

Antimicrobial Activity

Terpenes, including (-)-β-chamigrene, are recognized for their antimicrobial properties, which may serve to protect plants from microbial infections at vulnerable sites like stigmas and nectaries. ebi.ac.uk Research indicates that chamigrenes, as a class of compounds, may possess antimicrobial effects, although detailed mechanistic studies are ongoing. evitachem.com

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacteria

Studies have shown that β-chamigrene exhibits promising antibacterial activities. researchgate.net Essential oils containing β-chamigrene have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. nih.govnih.govacgpubs.org For instance, essential oil from Nigella sativa seeds, which includes β-chamigrene as a component, showed that Gram-positive bacteria were slightly more sensitive than Gram-negative bacteria. nih.govnih.gov The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of these essential oils ranged from 3 to 40 μl/ml against multidrug-resistant strains. nih.govnih.gov

The structural characteristics of plant flavonoids, another class of natural compounds, have been studied to understand their antibacterial mechanisms. It has been observed that the lipophilicity of these compounds plays a role in their effectiveness against Gram-negative and Gram-positive bacteria, suggesting that the cell membrane is a key target. mdpi.com While not directly about (-)-β-chamigrene, this provides context for how natural compounds exert their antibacterial effects. Some studies on low-voltage pulsed currents have also explored differential effects on Gram-positive and Gram-negative bacteria, noting a direct antibacterial effect on both, with E. coli showing a high reduction factor. marquette.edu

It is worth noting that some halogenated chamigrenes have demonstrated notable antibiotic effects against both types of bacteria. mdpi.com The diverse biological activities of the broader family of brominated chamigrene sesquiterpenes include antibacterial effects. umich.edu

Table 1: Antibacterial Activity of Essential Oils Containing β-Chamigrene

Bacterial Type Sensitivity MIC/MBC Range (μl/ml) Source
Gram-positive Slightly more sensitive 3 - 40 nih.govnih.gov
Gram-negative - 3 - 40 nih.govnih.gov

Antifungal Properties and Mechanisms of Action

The antifungal potential of (-)-β-chamigrene and related compounds is an active area of research. umich.eduresearchgate.net Volatile organic compounds produced by actinomycetes, which can include β-chamigrene, have been shown to contain antifungal substances that inhibit the growth of phytopathogenic fungi. mdpi.com Extracts from Streptomyces sp. Y1-14, containing β-chamigrene among other compounds, significantly inhibited the mycelial growth of Fusarium oxysporum f. sp. cubense TR4 (Foc TR4), the causative agent of Panama disease in bananas. mdpi.com At a concentration of 50 mg/L, these extracts achieved a 91.74% inhibition rate, causing the fungal hyphae to wrinkle and disrupting the cytoplasmic membrane. mdpi.com

The mechanism of action for the antifungal properties of propolis, a resinous mixture produced by honeybees that can contain terpenoids, involves increasing the permeability of the fungal cell membrane, inhibiting ATP production, and disturbing the membrane potential. nih.gov While not specific to (-)-β-chamigrene, this provides insight into potential mechanisms. Cationic derivatives of beta-glucan (B1580549) have also shown selective antifungal activity against various molds. nih.gov

Antiviral Activity

The antiviral properties of chamigrenes have been noted in the scientific literature. umich.educapes.gov.briomcworld.com While specific studies focusing solely on (-)-β-chamigrene are limited, the broader class of chamigrene sesquiterpenes has shown potential in this area. umich.edu Propolis, which can contain a variety of terpenoids, has demonstrated antiviral properties against a range of human viruses, including herpesvirus, adenovirus, rotavirus, and coronavirus. mdpi.com

Antiparasitic and Anthelmintic Effects

Research has indicated the potential of chamigrene derivatives as antiparasitic and anthelmintic agents. umich.educapes.gov.briomcworld.com Essential oils, in general, are known for their medicinal properties, including antiparasitic effects. mdpi.com Specifically, sesquiterpenes isolated from the red alga Laurencia scoparia, including β-chamigrene derivatives, have been studied for their in vitro activity against the parasitic stage of Nippostrongylus brasiliensis. capes.gov.br Furthermore, the broader family of brominated chamigrene sesquiterpenes has been recognized for its diverse biological activities, which include anthelmintic effects. umich.edu

Cytotoxic and Anticancer Properties

The cytotoxic potential of β-chamigrene and its derivatives against various cancer cell lines has been a subject of investigation. researchgate.netmdpi.comumich.eduiomcworld.com

Activity in Human Carcinoma Cell Lines (e.g., HeLa, Hep-2)

β-Chamigrene has demonstrated promising cytotoxic activities against HeLa (cervical cancer) and Hep-2 (laryngeal cancer) cell lines. researchgate.netmdpi.com This has spurred interest in developing improved syntheses of chamigrenes for further biological evaluation. mdpi.com While some natural compounds have shown selective activity against HeLa cells, others have exhibited broader activity against multiple human cancer cell lines. scielo.org.co For instance, studies on spongiane diterpenes have evaluated their antitumor activity against both HeLa and HEp-2 cancer cell lines. nih.gov

Table 2: Cytotoxic Activity of β-Chamigrene

Cell Line Cancer Type Activity Source
HeLa Cervical Cancer Cytotoxic researchgate.netmdpi.com
Hep-2 Laryngeal Cancer Cytotoxic researchgate.netmdpi.com

Ecological Roles and Interactions

The marine red algal genus Laurencia is a prolific producer of a diverse array of halogenated secondary metabolites, including chamigrenes. si.eduresearchgate.net These compounds are believed to be a key component of the algae's chemical defense system against herbivores. si.eduresearchgate.net The synthesis of these halogenated terpenoids is considered a defensive adaptation to the abundant herbivore populations found in many marine habitats. si.edu For instance, certain halogenated sesquiterpenoids isolated from a Laurencia species have demonstrated significant ichthyotoxicity, or toxicity to fish. si.edu

Sea hares, a type of marine slug, are specialist herbivores that graze on Laurencia. researchgate.netnih.gov These animals have evolved the ability to sequester the chemical defenses of the algae they consume. researchgate.netnih.gov This sequestration is not merely a passive accumulation; sea hares can modify the ingested compounds to create their own defensive arsenal. nih.gov By storing these diet-derived halogenated metabolites, sea hares protect themselves from their own predators. researchgate.netnih.gov

The chemical relationship between Laurencia and sea hares is a classic example of co-evolution. The algae produce toxins to deter grazing, and the sea hares have adapted not only to tolerate these toxins but to co-opt them for their own defense. This intricate interaction highlights the crucial role of chamigrenes and other secondary metabolites in shaping marine food webs.

A study of Aplysia dactylomela (a species of sea hare) and its dietary source, Laurencia, revealed the sequestration of various halogenated metabolites. The specific compounds found in the sea hares directly correlated with the Laurencia species they consumed, demonstrating the dietary origin of their chemical defense.

OrganismCompound ClassEcological Role
Laurencia spp. Halogenated ChamigrenesChemical defense against herbivores, ichthyotoxicity. si.edu
Sea Hares (Aplysia spp.) Sequestered Halogenated ChamigrenesChemical defense against predators. researchgate.netnih.gov

In terrestrial plants, chamigrenes also play a significant role in ecological interactions, particularly with microorganisms. In the medicinal plant Schisandra sphenanthera, the accumulation of secondary metabolites, including β-chamigrene, is closely linked to the composition of its microbial community. nih.govresearchgate.net

Research has shown that β-chamigrene levels have a significant positive correlation with certain endophytic bacteria and a negative correlation with some endophytic fungi. nih.govpeerj.com This suggests that the synthesis of these plant secondary metabolites is influenced by a variety of endophytes, not just a single organism. nih.govpeerj.com These interactions are crucial for the plant's growth and the accumulation of its active chemical constituents. researchgate.net

The regulation of these metabolites is complex, with different parts of the S. sphenanthera plant showing varying compositions of essential oils and dominant compounds. researchgate.net For example, while β-chamigrene is a known constituent, other sesquiterpenes and oxygenated sesquiterpenes are often the main components of the essential oils in the fruit, stem, and leaves. researchgate.netmdpi.com The interplay between the plant's genetics and its associated microbiome appears to be a key factor in determining the specific profile of these secondary metabolites. nih.govresearchgate.net

Studies on S. sphenanthera have identified β-chamigrene as one of its chemical constituents. nih.govcdnsciencepub.com The plant's extracts are used in traditional medicine, and understanding the ecological factors that influence the production of its bioactive compounds is an active area of research. peerj.comresearchgate.net

Plant PartDominant Compound ClassesInteraction with Microbes
Fruit Isospathulenol, α-santalol, cedrenol, longiverbenone. researchgate.netMicrobial community influences the accumulation of active secondary metabolites. nih.govresearchgate.net
Stem γ-muurolene, δ-cadinol, trans farnesol. researchgate.netThe dominant components in the stems are greatly affected by microorganisms. researchgate.net
Leaf α-cadinol, neoisolongifolene-8-ol. researchgate.netSimilar to other parts, the leaf microbiome is linked to metabolite profiles. nih.govresearchgate.net

The production and accumulation of chamigrenes and other secondary metabolites in both marine and terrestrial organisms can be significantly influenced by environmental factors. researchgate.netscielo.br In marine algae like Laurencia, factors such as salinity and temperature have been shown to modulate the levels of sesquiterpenes. scielo.br For example, an increase in salinity has been reported to lead to higher levels of sesquiterpenes in L. okamurae. scielo.br

Light is another critical environmental factor that regulates plant growth, development, and secondary metabolism. nih.govplantprotection.pl Different light spectra can have varied effects on the production of these compounds. nih.govmdpi.com For instance, red and blue light are known to be particularly important for photosynthesis and can influence the biosynthesis of various secondary metabolites. mdpi.comthriveagritech.com

While direct studies on the specific effects of light spectra on β-chamigrene accumulation are limited, research on related compounds and plant types provides valuable insights. In various plants, the composition of the light spectrum has been shown to affect the accumulation of phenolic compounds, flavonoids, and other terpenoids. plantprotection.plnih.gov For example, in some species, blue light promotes the accumulation of flavonoids. nih.gov It is plausible that similar mechanisms could influence the biosynthesis of chamigrenes in plants that produce them.

The quality of light is a crucial factor in regulating various aspects of plant life, from germination to the synthesis of secondary metabolites. nih.gov Plants growing under different light conditions, such as under a forest canopy where the ratio of red to far-red light is low, will exhibit different growth patterns and potentially altered chemical profiles. nih.gov

Environmental FactorOrganismEffect on Secondary Metabolites
Salinity Laurencia okamurae Increased salinity led to higher levels of sesquiterpenes. scielo.br
Temperature Laurencia dendroidea Influences the amount of sesquiterpenes. scielo.br
Light Spectra Various Plants Different ratios of red, blue, and green light can alter the accumulation of pigments, phenolics, and other secondary metabolites. plantprotection.plnih.govmdpi.com

Advanced Analytical Methodologies for Chamigrene Research

Isolation and Purification Techniques

The initial step in researching (-)-beta-Chamigrene often involves its extraction from natural sources, such as marine algae or terrestrial plants, which yields a complex mixture of secondary metabolites. nih.govd-nb.info Isolating the target compound in a pure form is a critical prerequisite for accurate structural analysis and further investigation. nih.gov

Chromatographic techniques are the cornerstone of purification for chamigrene-type sesquiterpenes. The choice of method depends on the scale and required purity of the separation.

Flash Column Chromatography: This is a rapid and cost-effective preparative technique widely used for the initial cleanup and fractionation of crude extracts. slideshare.nethawachhplccolumn.com It is a form of medium-pressure liquid chromatography that uses a stationary phase, typically silica (B1680970) gel, packed in a column. google.com An eluent (mobile phase) is pushed through the column using pressurized gas, which is faster than traditional gravity-fed column chromatography. slideshare.nethawachhplccolumn.com In the synthesis and purification of β-chamigrene and its precursors, flash chromatography is frequently employed to separate the desired spirocyclic ketone or the final terpene product from reaction byproducts and unreacted starting materials. mdpi.comnih.gov The process often involves using a gradient of solvents, such as a mixture of ethyl acetate (B1210297) and hexane, to effectively elute compounds based on their polarity. google.com

High-Performance Liquid Chromatography (HPLC): For final purification and analytical quantification, HPLC is the method of choice due to its superior resolution and efficiency. frontiersin.org This technique utilizes high pressure to pump a solvent through a column packed with smaller particles, leading to better separation. argus-analysen.de Reverse-phase HPLC, commonly with a C18 column, is effective for separating sesquiterpenes. frontiersin.org In chamigrene research, preparative HPLC is often necessary to obtain highly pure samples of compounds like (+)-β-chamigrene for spectroscopic analysis and confirmation of their structure. nih.govacs.org Furthermore, analytical chiral HPLC is essential for determining the enantiomeric excess (ee) of asymmetrically synthesized chamigrenes, distinguishing between the (+) and (-) enantiomers. nih.gov

Structural Elucidation and Characterization Techniques

Once a pure sample of this compound is obtained, its precise chemical structure, including its connectivity and stereochemistry, must be determined. This is achieved through a combination of powerful spectroscopic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon skeleton and relative stereochemistry of organic molecules like this compound. d-nb.infonih.gov

1D NMR: One-dimensional NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the chemical environment of the atoms. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons through spin-spin coupling. mdpi.com The ¹³C NMR spectrum indicates the number of non-equivalent carbons in the molecule. mdpi.com

2D NMR: Two-dimensional NMR techniques are crucial for assembling the complete structure of complex molecules. ird.frresearchgate.netresearchgate.net Experiments like COSY (Correlation Spectroscopy) identify proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. d-nb.info HMBC (Heteronuclear Multiple Bond Correlation) is particularly vital as it shows correlations between protons and carbons over two to three bonds, allowing for the connection of different structural fragments to piece together the entire spirocyclic framework. d-nb.infonih.gov NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is key to determining the relative stereochemistry of the molecule. nih.gov

Table 1: NMR Spectroscopic Data for Racemic β-Chamigrene (CDCl₃)

The following data corresponds to the racemic mixture of β-Chamigrene.

Atom ¹³C NMR (100 MHz) δ (ppm) ¹H NMR (400 MHz) δ (ppm)
1121.25.30 (m)
2135.0
331.11.95 (m)
427.51.80 (m)
537.0
635.41.95 (m)
749.31.95 (m)
829.01.45 (m)
942.01.80 (m)
10149.7
11108.84.65 (s), 4.55 (s)
1224.21.65 (s)
1328.50.95 (s)
1424.50.85 (s)
1524.21.65 (s)

Data sourced from a synthesis of racemic β-chamigrene. The numbering may differ from IUPAC standards but reflects common assignments in spectroscopic studies. nih.gov

Mass spectrometry provides essential information about a molecule's mass and elemental composition. argus-analysen.de When coupled with chromatographic separation techniques (hyphenated systems), it becomes a powerful tool for both identifying and quantifying compounds in complex mixtures. mdpi.com

GC-MS (Gas Chromatography-Mass Spectrometry): This is a primary method for analyzing volatile compounds like sesquiterpenes from essential oils and extracts. d-nb.info The gas chromatograph separates the components of the mixture, which are then introduced one by one into the mass spectrometer. The MS provides a mass spectrum for each component, which serves as a chemical fingerprint. nih.gov The identity of this compound can be confirmed by comparing its retention time and mass spectrum with those of an authentic standard or with data from spectral libraries. pherobase.com

LC-MS (Liquid Chromatography-Mass Spectrometry): For less volatile or thermally unstable chamigrene derivatives, LC-MS is the preferred method. mdpi.comchromatographyonline.com Similar to GC-MS, the LC separates the compounds before they are analyzed by the mass spectrometer. argus-analysen.de

HR-MS (High-Resolution Mass Spectrometry): HR-MS is capable of measuring the mass of a molecule with very high accuracy (typically to four decimal places). argus-analysen.de This precision allows for the determination of the exact molecular formula of the compound, distinguishing it from other compounds that might have the same nominal mass. For this compound, HR-MS would confirm the molecular formula C₁₅H₂₄ by providing a highly accurate mass measurement (Monoisotopic Mass: 204.187800766 g/mol ). nih.govnih.gov

Table 2: Kovats Retention Indices for β-Chamigrene

The Kovats retention index is a standardized measure used in gas chromatography to identify compounds.

Retention Index Column Type
1475DB-5
1475HP-5MS
1476DB-5
1478SPB-5
1755RTX-Wax

Data sourced from The Pherobase database. pherobase.com

While NMR can determine the relative stereochemistry, X-ray crystallography provides the most definitive and unambiguous method for establishing the absolute configuration of all stereocenters in a molecule, provided a suitable single crystal can be grown. uq.edu.au The technique involves diffracting X-rays off a crystal, producing a diffraction pattern that can be mathematically reconstructed into a three-dimensional model of the molecule. This method is considered the "gold standard" for structural proof. In the field of chamigrene research, X-ray crystallography has been instrumental in confirming the structures of new derivatives and, in some cases, revising previously proposed structures. nih.goviomcworld.comiomcworld.com For instance, the absolute stereochemistry of halogenated chamigrenes isolated from marine algae has been unequivocally established using this technique. iomcworld.comiomcworld.com

The final step in the characterization of this compound involves the comprehensive interpretation of all collected spectroscopic data. The structural fragments deduced from 1D and 2D NMR experiments are assembled, guided by HMBC and NOESY correlations, to propose a final structure. d-nb.infonih.gov This proposed structure must be consistent with all available data, including the molecular formula determined by HR-MS. nih.gov

A crucial part of this process is the comparison of experimental data with values reported in the scientific literature and stored in chemical databases. d-nb.infoird.fr Databases such as PubChem, ChEBI, and the Natural Products Magnetic Resonance Database (NMPPDB) house a wealth of information, including NMR spectra, mass spectra, and physical properties for a vast number of known compounds. nih.govnih.govnmppdb.com.ng Confirming that the ¹H and ¹³C NMR shifts, mass spectral fragmentation pattern, and chromatographic retention indices of the isolated sample match those reported for this compound provides the final, conclusive identification. pherobase.com

X-ray Crystallography for Stereochemical Assignment and Structural Revision

Advanced Analytical Approaches in Chemical Ecology and Metabolomics

The study of (-)-β-chamigrene within its natural context, particularly in marine organisms like red algae of the genus Laurencia, relies on a suite of advanced analytical methods. These techniques are essential for identifying and quantifying this and other volatile organic compounds (VOCs) that play significant roles in chemical communication and defense.

Solid Phase Microextraction-Gas Chromatography (SPME-GC)

Solid Phase Microextraction (SPME) coupled with Gas Chromatography (GC) and often Mass Spectrometry (MS) is a powerful, solvent-free technique for the extraction and analysis of volatile and semi-volatile organic compounds. scielo.brmdpi.com This method is particularly well-suited for studying the chemical profile of organisms like marine algae. mdpi.comnih.gov

Methodology: SPME utilizes a fused silica fiber coated with a stationary phase. This fiber is exposed to the headspace above a sample, allowing volatile compounds to adsorb onto the coating. scielo.br The fiber is then directly inserted into the hot injector of a gas chromatograph, where the analytes are desorbed and separated on a capillary column before detection, typically by MS. nih.govplos.org This technique integrates extraction and concentration into a single, highly sensitive step. scielo.br

Application in Chamigrene Research: Headspace SPME-GC/MS (HS-SPME-GC/MS) has been extensively used to analyze the VOCs from various marine algae. mdpi.comnih.govnih.gov For instance, studies on brown algae species like Dictyota dichotoma and Taonia atomaria have successfully identified numerous sesquiterpenes, which are major components of their volatile profiles. nih.govnih.gov While these studies did not specifically report (-)-β-chamigrene, they demonstrate the method's capability to detect and identify a wide array of sesquiterpenes from complex algal matrices. mdpi.comnih.gov The sensitivity of SPME-GC/MS makes it ideal for detecting trace amounts of compounds that might serve as chemical markers or be involved in ecological interactions. scielo.br

Table 1: Representative Sesquiterpenes Identified in Brown Algae using HS-SPME-GC/MS

CompoundSpeciesRelative Abundance (%)Reference
Germacrene DDictyota dichotoma28.3 nih.gov
δ-CadineneDictyota dichotoma8.3 nih.gov
BicyclogermacreneDictyota dichotoma4.7 nih.gov
GleenolTaonia atomaria6.3 (in fresh sample HD) mdpi.com
Epi-bicyclosesquiphellandreneTaonia atomariaNot specified nih.gov

Comprehensive Gas Chromatography (GCxGC)

Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to conventional one-dimensional GC. nih.govchemistry-matters.com This technique is invaluable for analyzing extremely complex mixtures, such as essential oils and environmental samples, where hundreds or even thousands of compounds may be present. researchgate.netresearchgate.net

Methodology: In a GCxGC system, two columns with different stationary phases (an orthogonal system) are connected in series via a modulator. chemistry-matters.comfoxscientific.com The modulator traps, focuses, and re-injects small fractions of the effluent from the first column (¹D) onto the second, shorter column (²D) for a rapid, secondary separation. foxscientific.commdpi.com This process generates a two-dimensional chromatogram with structured patterns (e.g., monoterpenes and sesquiterpenes eluting in distinct bands), greatly increasing peak capacity and resolution. researchgate.netthecannabisscientist.com

Application in Chamigrene Research: GCxGC is particularly effective for distinguishing between different classes of terpenes. thecannabisscientist.com In the analysis of petrochemical samples, GCxGC has demonstrated superior resolution, allowing for the detection of aromatic compounds that are missed by conventional GC. nih.gov This enhanced separation capability is directly applicable to the analysis of complex natural extracts containing (-)-β-chamigrene and its isomers. For example, GCxGC can resolve common co-elutions found in terpene analysis, providing more accurate identification and quantification. foxscientific.comthecannabisscientist.com This is crucial for distinguishing (-)-β-chamigrene from other structurally similar sesquiterpenes that often co-occur in natural sources. researchgate.net

Untargeted Metabolomics and Dereplication Strategies

Untargeted metabolomics aims to capture a broad snapshot of all small molecules (the metabolome) in a biological sample. nih.gov In natural products research, this is often coupled with dereplication, a process to rapidly identify known compounds in a complex mixture, thereby focusing efforts on novel structures. nih.govresearchgate.net

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution MS (HRMS), is the most common platform for untargeted metabolomics. nih.gov The resulting large datasets are processed using bioinformatic tools. nih.gov A key dereplication tool is the Global Natural Products Social (GNPS) molecular networking platform. rsc.org This approach clusters molecules with similar MS/MS fragmentation patterns into networks, allowing for the propagation of structural annotations from known to unknown but related compounds. nih.govrsc.org

Application in Chamigrene Research: Red algae of the genus Laurencia are known to produce a vast diversity of halogenated secondary metabolites, including numerous chamigrene derivatives. uoa.grsi.eduresearchgate.net Untargeted metabolomics and MS/MS-based molecular networking have been successfully applied to dereplicate chamigrane-type sesquiterpenes from Laurencia extracts. rsc.org This strategy allows researchers to quickly identify known chamigrenes, such as 9-hydroxy-4,10-dibromo-3-chloro-α-chamigrene and 2,10-dibromo-3-chloro-8-hydroxy-β-chamigrene, and to distinguish them from potentially new derivatives within the same extract. rsc.org This approach significantly accelerates the discovery of new natural products by efficiently filtering out previously characterized compounds. nih.govresearchgate.net

Computational Chemistry for Stereochemical and Mechanistic Studies (e.g., Density Functional Theory Analysis)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the structure, stereochemistry, and biosynthetic pathways of natural products. osti.govnumberanalytics.com DFT calculations can predict various molecular properties, including energies, reaction mechanisms, and spectroscopic data. rsc.orgacs.org

Methodology: DFT is a quantum mechanical method used to calculate the electronic structure of atoms and molecules. numberanalytics.com For natural products, it can be used to:

Calculate the relative energies of different stereoisomers to predict the most stable configuration.

Model reaction pathways and transition states to elucidate biosynthetic mechanisms. acs.orgnih.gov

Predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Electronic Circular Dichroism (ECD) spectra, to aid in structure elucidation and the assignment of absolute configuration. researchgate.net

Application in Chamigrene Research: DFT calculations have been instrumental in understanding the biosynthesis of various sesquiterpenes with complex polycyclic skeletons. acs.orgescholarship.org Researchers have used DFT to evaluate proposed biosynthetic pathways, often revealing that long-held assumptions about concerted reactions are incorrect and that stepwise carbocation cascade mechanisms are more likely. acs.orgnih.gov For example, DFT studies on the formation of brasilane-type sesquiterpenes, which share biosynthetic precursors with chamigrenes, have helped to propose new, more plausible reaction pathways. acs.orgnih.gov In the context of (-)-β-chamigrene, DFT could be used to model the cyclization of farnesyl diphosphate (B83284) and subsequent rearrangements leading to the characteristic spirocyclic core, providing insights into the enzymatic machinery involved. researchgate.net Furthermore, DFT-calculated ECD spectra are a powerful method for determining the absolute configuration of chiral molecules like (-)-β-chamigrene. researchgate.net

Table 2: Applications of DFT in Sesquiterpene Research

ApplicationSesquiterpene Class/SystemKey FindingReference(s)
Mechanistic ElucidationBrasilane-typeProposed a new multistep carbocation cascade pathway over a concerted mechanism. acs.org, nih.gov
Mechanistic ElucidationLindenane Dimeric SesquiterpenesExplained the endo-selectivity of the Diels-Alder reaction promoted by pyridines. rsc.org
Mechanistic ElucidationPupukeanane SesquiterpenesExamined carbocation cyclization and rearrangement pathways. escholarship.org
Stereochemical AssignmentGeneral Chiral AlkenesUsed calculated ECD spectra to determine absolute configuration. researchgate.net

Enantiomeric Analysis Techniques (Chiral Gas Chromatography, Chiral High-Performance Liquid Chromatography)

Determining the enantiomeric composition of a chiral molecule like (-)-β-chamigrene is critical, as different enantiomers can have distinct biological activities. Chiral chromatography is the primary method for separating enantiomers. rsc.orguni-muenchen.de

Methodology:

Chiral Gas Chromatography (GC): This technique uses a capillary column coated with a chiral stationary phase (CSP), often a derivatized cyclodextrin. gcms.czmdpi.com The enantiomers of a volatile compound interact differently with the chiral selector, leading to different retention times and thus separation. uni-muenchen.degcms.cz

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC also employs a CSP but in a liquid mobile phase. rsc.orgphenomenex.com It is highly versatile and can be used for both analytical and preparative-scale separations of a wide range of compounds. rsc.orgresearchgate.net Polysaccharide-based CSPs are among the most widely used. phenomenex.com

Application in Chamigrene Research: The enantiomeric distribution of terpenes, including sesquiterpenes, is routinely analyzed using chiral GC. mdpi.com For example, an enantioselective GC-MS method was used to identify three pairs of enantiomers in the essential oil of Morella pubescens, which contained (E)-caryophyllene and limonene. mdpi.com Similar methods are directly applicable to determine the enantiomeric excess of (-)-β-chamigrene in natural extracts. dntb.gov.ua Chiral HPLC has also been noted as a method to validate the stereochemical fidelity of chamigrene compounds. The separation and purification of enantiomers are essential for accurately assessing their specific biological and ecological functions. uni-muenchen.dephenomenex.com

Q & A

Q. How can researchers avoid citation bias when reviewing this compound's pharmacological potential?

  • Methodological Answer : Conduct systematic reviews (PRISMA guidelines) with explicit inclusion/exclusion criteria. Use tools like Covidence to screen studies, and report negative results (e.g., lack of cytotoxicity in normal cell lines) .

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